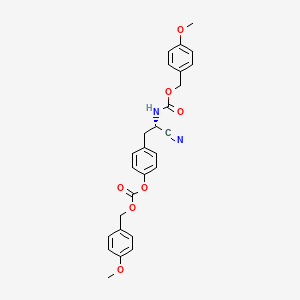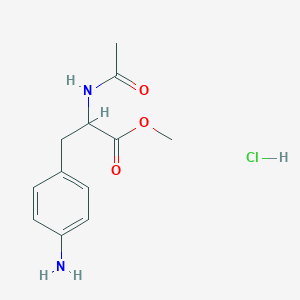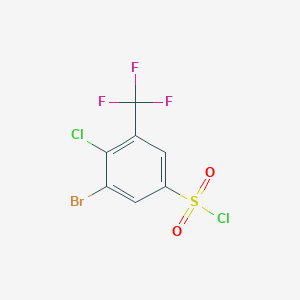
11-Bromoundecyltriethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Bromoundecyltriethoxysilane is an organosilane compound with the molecular formula C₁₇H₃₇BrO₃Si. It is commonly used as a coupling agent in various chemical processes due to its ability to form stable bonds with both organic and inorganic materials. This compound is particularly valuable in the fields of material science and surface chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromoundecyltriethoxysilane typically involves the reaction of 11-bromoundecanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The mixture is heated to a temperature of around 95°C under a nitrogen atmosphere and vigorous agitation for approximately 20 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 11-Bromoundecyltriethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis and Condensation: The triethoxysilane group can hydrolyze to form silanols, which can then condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the triethoxysilane group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Siloxane Networks: Hydrolysis and condensation lead to the formation of siloxane networks, which are useful in surface modification applications.
科学研究应用
11-Bromoundecyltriethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance the adhesion of coatings and films.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in the development of drug delivery systems and medical devices.
作用机制
The mechanism of action of 11-Bromoundecyltriethoxysilane involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilane group undergoes hydrolysis to form silanols, which can then react with hydroxyl groups on surfaces to form siloxane bonds. This anchoring mechanism allows the compound to modify surfaces and enhance their properties.
相似化合物的比较
11-Bromoundecyltrimethoxysilane: Similar to 11-Bromoundecyltriethoxysilane but with methoxy groups instead of ethoxy groups.
11-Chloroundecyltriethoxysilane: Contains a chlorine atom instead of a bromine atom.
Uniqueness: this compound is unique due to its specific combination of a bromine atom and triethoxysilane group, which provides distinct reactivity and bonding capabilities. This makes it particularly useful in applications requiring strong and stable surface modifications .
属性
分子式 |
C17H37BrO3Si |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
11-bromoundecyl(triethoxy)silane |
InChI |
InChI=1S/C17H37BrO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |
InChI 键 |
RJMUHDJJAWRAJC-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCCCCCCCCCBr)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


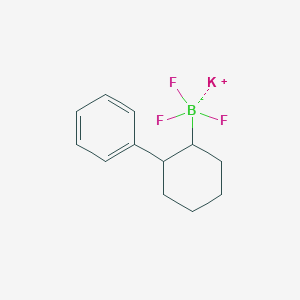
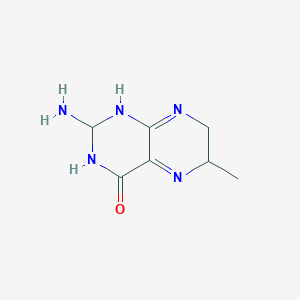
![(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12063300.png)





![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12063323.png)
